3'-Deoxycytidine

Overview

Description

3'-Deoxycytidine is a nucleoside analogue that has been studied for its various biological effects and potential applications in molecular biology and medicine. It is structurally similar to the natural nucleoside cytidine but lacks the 3'-hydroxyl group on the sugar moiety, which can lead to inhibition of DNA synthesis and other cellular effects .

Synthesis Analysis

The synthesis of this compound analogues and derivatives has been a subject of interest in several studies. For instance, a protected biotinylated derivative of 2'-deoxycytidine has been synthesized for solid-phase synthesis of biotinylated oligonucleotides . Another study describes the synthesis of 3-deaza-2'-deoxycytidine, which lacks the N3-nitrogen of dC, to examine the role of hydrogen bonding in DNA polymerase activity . Additionally, synthetic routes to various modified deoxycytidines, such as 3,N4-etheno and 3,N4-ethano derivatives, have been reported, highlighting the chemical versatility of deoxycytidine analogues .

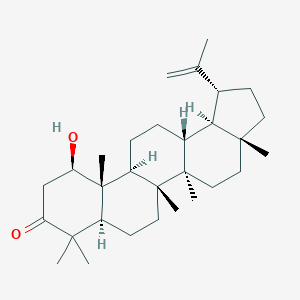

Molecular Structure Analysis

The three-dimensional structure of this compound has been analyzed, revealing that the absence of the 3'-oxygen atom does not significantly affect the molecule's conformation. The anti conformation with C3'-endo sugar puckering is observed, and the molecules exhibit a 'head-to-tail' packing that resembles a 2'-5' polycytidylic acid chain .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. For example, the hydrolysis of 3-methyl-2'-deoxycytidine in aqueous solution leads to the formation of different products depending on the pH and temperature, which has been utilized for the synthesis of 3-methyl-2'-deoxyuridine . The photoreaction of 3-carbethoxypsoralen with 2'-deoxycytidine results in the formation of stable photoadducts, which can undergo deamination to produce 2'-deoxyuridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its analogues have been studied in various contexts. For instance, the kinetics of biotin binding to streptavidin agarose is facilitated by a long polar spacer arm in a biotinylated deoxycytidine derivative . The stability of 3-(2-hydroxyethyl)-2'-deoxycytidine in aqueous solution and its pH-dependent hydrolysis to 3-(2-hydroxyethyl)-2'-deoxyuridine have been investigated, providing insights into the behavior of these compounds under physiological conditions . Additionally, the crystal and molecular structures of N(4)-hydroxy-2'-deoxycytidine derivatives have been determined, offering models for understanding the interaction with enzymes such as thymidylate synthase .

Scientific Research Applications

DNA Synthesis Inhibition

- 3' Deoxycytidine acts as a reversible inhibitor of DNA replication in RNA accumulation. It has been observed to inhibit DNA synthesis without preventing the initiation of the cell cycle in serum-stimulated quiescent 3T3 cells (Brooks, 1978).

Action on DNA Synthesis and Drug Interaction

- It interferes with DNA synthesis in a concentration-dependent manner and incorporates into cellular DNA. This action is compared with the activity of other deoxycytidine analogs like 2',2'-difluorodeoxycytidine on DNA synthesis (Huang et al., 1991).

Radiosensitization of Cancer Cells

- 2',2'-difluoro-2'-deoxycytidine, a deoxycytidine analog, shows potential in radiosensitizing human pancreatic cancer cells. This suggests the potential application of combining deoxycytidine analogs with radiation therapy in cancer treatment (Lawrence et al., 1996).

Interaction with DNA Methyltransferase

- Deoxycytidine analogs like 5-aza-2'-deoxycytidine interact with DNA methyltransferase, influencing gene expression and cellular differentiation. This interaction is a significant factor in its cytotoxicity and therapeutic potential in cancer treatment (Jüttermann et al., 1994).

Antiviral Activity

- Certain deoxycytidine analogs exhibit significant antiviral activity. For example, 2′-Deoxy-3′-Oxa-4′-Thiocytidine demonstrates potent antiviral effects against HIV, highlighting the scope of these compounds in antiviral therapies (Stoddart et al., 2000).

Metabolism and Pharmacokinetics

- Studies on the metabolism of deoxycytidine have shown that it is not only salvaged into DNA but also into phospholipid precursors, indicating its diverse biochemical roles and implications in cellular processes (Spasokukotskaja et al., 1988).

Inhibition of Ribonucleotide Reduction

- Deoxycytidine analogs like 2',2'-difluorodeoxycytidine specifically inhibit DNA synthesis by reducing deoxynucleoside triphosphate pools, acting on ribonucleotide reductase. This shows its potential in targeted cancer therapies (Heinemann et al., 1990).

Mechanism of Action

Target of Action

3’-Deoxycytidine primarily targets enzymes involved in DNA synthesis and modification. One of the key enzymes is deoxycytidine kinase (dCK) , which phosphorylates 3’-Deoxycytidine to form deoxycytidine monophosphate . Another target is cytidine deaminase (CDD) , which can inactivate deoxycytidine analogues .

Mode of Action

3’-Deoxycytidine, as a nucleoside analogue, is incorporated into the DNA during replication. It is phosphorylated by dCK into its active form, which can then be incorporated into the growing DNA strand . The presence of 3’-Deoxycytidine in the DNA can lead to premature chain termination, inhibiting DNA synthesis .

Biochemical Pathways

The metabolism of 3’-Deoxycytidine involves several pathways. It is phosphorylated by dCK, a rate-limiting step in its activation . It can also be inactivated by CDD or deoxycytidine monophosphate deaminase . Other metabolic pathways, such as those involving cytidine transporters, can also affect the activity of 3’-Deoxycytidine .

Pharmacokinetics

The pharmacokinetics of 3’-Deoxycytidine are influenced by its metabolism. It is rapidly inactivated by enzymes such as CDD, leading to a relatively short half-life . Coadministration with inhibitors of cdd, such as tetrahydrouridine, can increase its bioavailability .

Result of Action

The incorporation of 3’-Deoxycytidine into DNA leads to premature chain termination, inhibiting DNA synthesis and leading to cell cycle arrest, particularly in the S phase . This can potentially cause apoptosis of cells in the G1 and G2/M phases . It can also interfere with the methylation of certain genes, leading to increased expression of proteins that inhibit the transformation of certain diseases to more severe forms .

Action Environment

The action of 3’-Deoxycytidine can be influenced by various environmental factors. For instance, the presence of other nucleosides can compete with 3’-Deoxycytidine for the same metabolic pathways, affecting its activity . Additionally, the activity of enzymes such as CDD and dCK, which can vary between different cell types, can also influence the action of 3’-Deoxycytidine .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990793 | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7057-33-2 | |

| Record name | 3′-Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3'-Deoxycytidine, after being phosphorylated to its triphosphate form, primarily targets DNA polymerases and DNA primase. [, ] This chain-terminating nucleotide analog acts as a competitive inhibitor, mimicking natural substrates (dCTP for DNA polymerase and CTP/UTP for RNA polymerase). [, ] Incorporation of this compound triphosphate into DNA halts further DNA synthesis due to the absence of a 3'-hydroxyl group required for chain elongation. [, , ] This inhibition of DNA replication leads to cytotoxicity, particularly in rapidly dividing cells like cancer cells. [, ]

A:

- Spectroscopic Data:

ANone: While specific details about material compatibility aren't provided in the given papers, this compound is typically handled in laboratory settings using standard techniques for nucleoside analogs. Stability can vary depending on conditions:

- Transcription Start Site Mapping: The chain-terminating property of this compound triphosphate is exploited to specifically terminate RNA transcripts at cytosine residues, enabling the identification of transcription start sites. [, , ]

A: Yes, density functional theory (DFT) calculations have been used to study the conformational properties of this compound and its analogs. [] These calculations provided insights into the impact of structural modifications on the sugar puckering and intramolecular hydrogen bond network. [] Further research may involve QSAR modeling to predict the activity of novel analogs.

ANone: Several studies explore modifications of this compound and their impact:

- 3'-Hydroxyl Group: Essential for its activity. Replacing it with hydrogen (as in this compound) leads to loss of substrate activity for DNA polymerases. []

- Base Modifications:

- 5-Halogenation: 5-Bromo and 5-iodo derivatives of this compound demonstrated antiviral activity against Herpes Simplex Virus (HSV). []

- N4-Hydroxy: N4-Hydroxy-3'-deoxycytidine and its analogs were synthesized and tested against BVDV and HCV, but none showed superior activity to the parent compound. []

- Sugar Modifications:

- 2'-Modifications: 2'-O-acetyl, 2'-O-acetyl-5'-O-acetyl, and 2',5'-di-O-acetyl derivatives of 3'-deoxy-ara-C showed similar or slightly better anticancer activity compared to the parent compound. []

- Carbocyclic Analogs: Carbocyclic analogs of this compound exhibited varying degrees of antiviral activity against HSV and influenza virus, with carbodine showing promising activity against influenza. [, ]

ANone: While detailed formulation strategies for this compound are not discussed in the provided papers, information on its stability and potential approaches can be inferred:

A: The studies don't extensively cover this compound resistance, but one paper suggests that impaired cellular accumulation of the related compound 2',3'-dideoxy-3'-thiacytidine (3TC) may play a role in acquired resistance. [] This resistance was independent of multidrug resistant protein 4 (MRP4) but potentially linked to the upregulation of ATP-binding cassette C11 (ABCC11). [] Resistance mechanisms to nucleoside analogs often involve alterations in drug uptake, phosphorylation, or target enzyme activity.

ANone: The papers provided do not delve into detailed toxicology or long-term safety profiles.

ANone: Several papers mention in vitro studies:

- Cancer Cell Lines: 3'-Deoxy-ara-C, a close analog, displayed significant anticancer activity against various cancer cell lines (CCRF-CEM, L1210, P388, S-180) with varying ED50 values. []

- Viral Inhibition: this compound inhibited HCV-like RNA template replication in a cell-based assay. []

- Toad Bladder Model: While not a direct measure of this compound's efficacy, studies on toad bladder revealed that its action on sodium transport, influenced by aldosterone, was not sensitive to rRNA synthesis inhibition by this compound within the first 3 hours. []

ANone: Common analytical techniques mentioned include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.